
2-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (pyrimidine and imidazole) and various functional groups (sulfonamide, fluorobenzene) would contribute to its three-dimensional structure and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrimidine and imidazole rings, for example, might undergo substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might make the compound more polar and therefore more soluble in water. The fluorine atom on the benzene ring could influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with structures similar to 2-fluoro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide have been synthesized for biological evaluations, notably for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting potential applications in the study of neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008).
Anticancer and Antimicrobial Applications
Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing N-(benzoxazol-2-yl) or N-(1,3-dihydro-2H-benzimidazol-2-ylidene) moieties have shown promising in vitro antitumor activity against non-small cell lung cancer (NSCLC) and melanoma cell lines, as well as antibacterial properties, indicating the potential of sulfonamide derivatives in cancer and bacterial infection treatments (Sławiński & Brzozowski, 2006).
Antiviral Drug Discovery
Research has explored the synthesis and evaluation of compounds, including those related to pyrimidine and imidazole derivatives, for antiviral drug discovery, highlighting the significance of these compounds in developing new treatments for viral infections (De Clercq, 2009).
Analytical and Environmental Applications
A chromogenic reagent involving an imidazole and pyrimidine structure was developed for the spectrophotometric determination of Nickel (II) in alloys, demonstrating the utility of such compounds in analytical chemistry and environmental monitoring (Kadhim et al., 2020).
Sensor Development
Pyrazoline derivatives, related to the target compound, have been utilized for the selective fluorometric "turn-off" sensing of Hg2+, showcasing their application in developing sensitive and selective detection techniques for environmental and biological sciences (Bozkurt & Gul, 2018).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives have a broad range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often by inhibiting key enzymes or binding to specific receptors .
Biochemical Pathways
These could include pathways involved in viral replication, bacterial growth, fungal proliferation, and insect development .
Pharmacokinetics
Pyrimidine derivatives are generally known for their diverse chemical structures and have been the focus of synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties .
Result of Action
One study showed that a similar compound exhibited excellent antifungal activity against phomopsis sp, with an EC50 value of 105 μg/ml, which was even better than that of Pyrimethanil .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It has been shown to exhibit antifungal activity against certain species of fungi
Cellular Effects
Its antifungal activity suggests that it may interfere with cellular processes essential for the growth and survival of fungi .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through interactions with specific biomolecules in fungi, potentially leading to inhibition of key enzymes or changes in gene expression .
Propiedades
IUPAC Name |
2-fluoro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c16-12-4-1-2-5-13(12)24(22,23)20-9-11-21-10-8-19-15(21)14-17-6-3-7-18-14/h1-8,10,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJNFJXDYPBUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
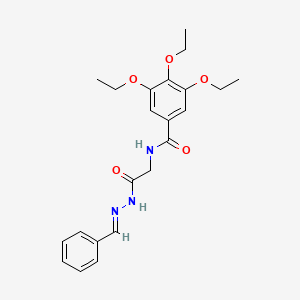


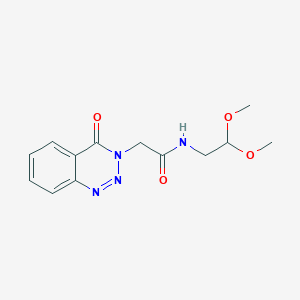
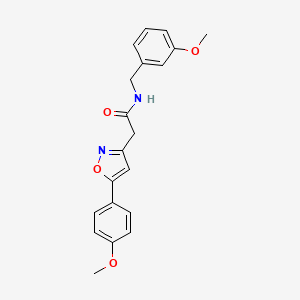


![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)
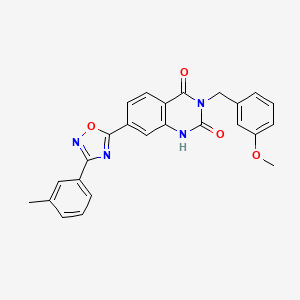
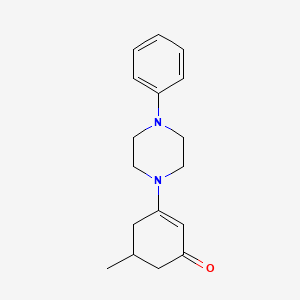
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940958.png)
![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)
![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2940961.png)
